![molecular formula C14H12ClN2O2- B15236479 (E)-[(2-chloro-1-methyl-1H-indol-3-yl)methylidene]aminocyclopropanecarboxylate](/img/structure/B15236479.png)
(E)-[(2-chloro-1-methyl-1H-indol-3-yl)methylidene]aminocyclopropanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-[(2-chloro-1-methyl-1H-indol-3-yl)methylidene]aminocyclopropanecarboxylate is a synthetic organic compound characterized by its unique molecular structure, which includes an indole ring, a cyclopropane carboxylate group, and a chlorinated methylidene linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-[(2-chloro-1-methyl-1H-indol-3-yl)methylidene]aminocyclopropanecarboxylate typically involves multi-step organic reactions. One common approach starts with the chlorination of 1-methyl-1H-indole at the 2-position, followed by the formation of a Schiff base with aminocyclopropanecarboxylate. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like p-toluenesulfonic acid to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-[(2-chloro-1-methyl-1H-indol-3-yl)methylidene]aminocyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Wirkmechanismus
The mechanism by which (E)-[(2-chloro-1-methyl-1H-indol-3-yl)methylidene]aminocyclopropanecarboxylate exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1H-Indol-3-yl)-ethylamine: Another indole derivative with different functional groups.
(E)-[(2-chloro-1H-indol-3-yl)methylidene]aminocyclopropanecarboxylate: A closely related compound with slight structural variations.
Uniqueness
(E)-[(2-chloro-1-methyl-1H-indol-3-yl)methylidene]aminocyclopropanecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C14H12ClN2O2- |
|---|---|
Molekulargewicht |
275.71 g/mol |
IUPAC-Name |
1-[(2-chloro-1-methylindol-3-yl)methylideneamino]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C14H13ClN2O2/c1-17-11-5-3-2-4-9(11)10(12(17)15)8-16-14(6-7-14)13(18)19/h2-5,8H,6-7H2,1H3,(H,18,19)/p-1 |
InChI-Schlüssel |
JWEXPQBYUZTLAG-UHFFFAOYSA-M |
Kanonische SMILES |
CN1C2=CC=CC=C2C(=C1Cl)C=NC3(CC3)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B15236398.png)
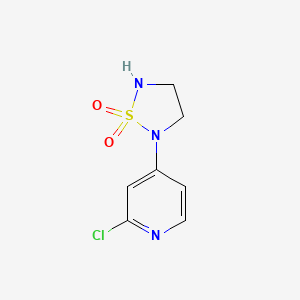
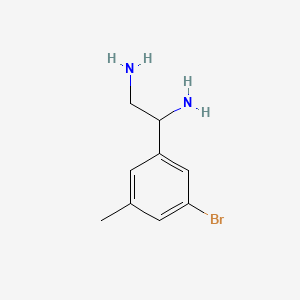

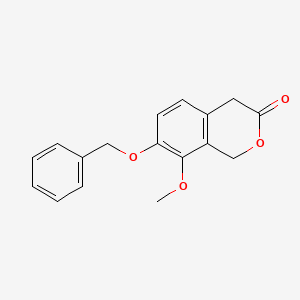
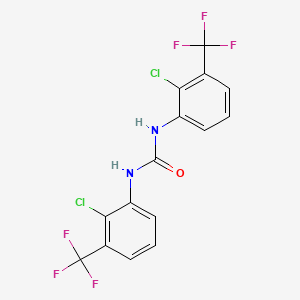
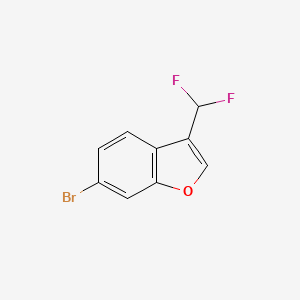

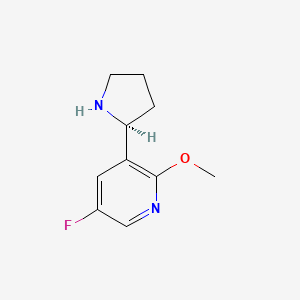

![(1S)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B15236460.png)

![(3R)-5-Chloro-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B15236475.png)

